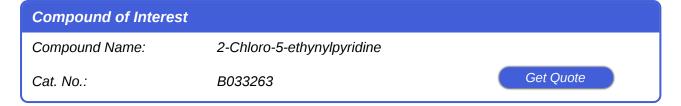


2-Chloro-5-ethynylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to 2-Chloro-5-ethynylpyridine

This technical guide provides comprehensive information on the molecular properties, potential synthetic methodologies, and structural characteristics of **2-Chloro-5-ethynylpyridine**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

2-Chloro-5-ethynylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C7H4CIN	[1]
Molecular Weight	137.57 g/mol	[1]
CAS Number	263012-63-1	[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-5-ethynylpyridine** was not found in the reviewed literature, the Sonogashira cross-coupling reaction is the most relevant and widely employed method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2][3] This reaction, which utilizes a palladium

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catalyst and a copper co-catalyst, would be the standard approach for synthesizing the target molecule, likely from a dihalopyridine precursor.[2]

Below is a representative experimental protocol for a Sonogashira coupling reaction involving a substituted pyridine, which can be adapted for the synthesis of **2-Chloro-5-ethynylpyridine**. This protocol is based on a similar reaction and serves as a methodological example.[4]

Representative Sonogashira Coupling Protocol:

Objective: To couple an aryl halide (e.g., a substituted bromopyridine) with a terminal acetylene.

Materials:

- Aryl halide (e.g., 4-bromopyridine hydrochloride)
- Terminal acetylene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine (TEA) or piperidine)
- Solvent (e.g., acetonitrile, CH₃CN)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- A reaction flask is charged with the aryl halide, the palladium catalyst (e.g., 2 mol%), and Cul (e.g., 1 mol%).
- The flask is thoroughly degassed and back-filled with an inert gas (e.g., a mixture of nitrogen and hydrogen) to prevent oxidative homocoupling of the terminal acetylene.[4]
- The solvent (e.g., CH₃CN, previously purged with the inert gas) and the base are added to the reaction flask.[4]

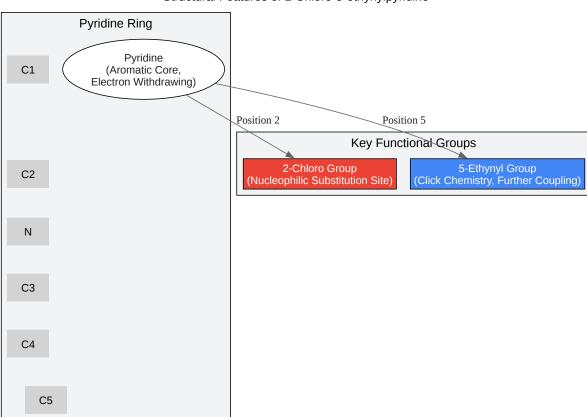


- The terminal acetylene is then added to the reaction mixture.
- The reaction is stirred at an elevated temperature (e.g., reflux at ~80 °C) for a specified period (e.g., 8 hours).[4]
- Reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
- Upon completion, the reaction mixture is worked up. This typically involves cooling the mixture, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water.
- The crude product is then purified, commonly by silica gel chromatography, to isolate the desired cross-coupled product.[4]

Molecular Structure and Reactivity

The chemical reactivity of **2-Chloro-5-ethynylpyridine** is dictated by its key functional groups: the pyridine ring, the chloro substituent, and the ethynyl group. A diagram illustrating these structural features is provided below.





Structural Features of 2-Chloro-5-ethynylpyridine

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Caption: Key structural and reactive sites of **2-Chloro-5-ethynylpyridine**.



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- To cite this document: BenchChem. [2-Chloro-5-ethynylpyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033263#2-chloro-5-ethynylpyridine-molecular-weight-and-formula]

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